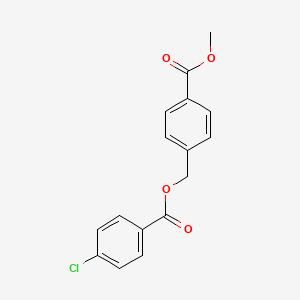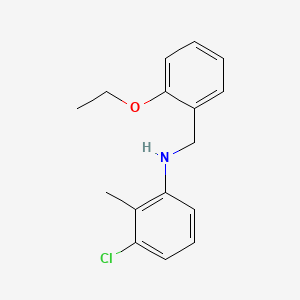
(3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine, also known as CMEA, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicinal chemistry. CMEA belongs to the class of phenethylamines, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine is not fully understood, but it is believed to involve the inhibition of monoamine oxidase enzymes. Monoamine oxidases are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, emotion, and behavior. By inhibiting these enzymes, (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine may increase the levels of these neurotransmitters in the brain, leading to antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
(3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated its antibacterial and antifungal properties, while in vivo studies have shown its antitumor properties. (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine has also been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine is its diverse biological activities, which make it a promising candidate for the development of new drugs. Its synthesis method is also relatively simple and yields a high purity product. However, one of the limitations of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine is its potential toxicity, which may limit its use in clinical settings. Further studies are needed to fully understand its toxicity profile and to develop safer derivatives.
Direcciones Futuras
There are several future directions for the study of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine. One potential direction is the development of new derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of its potential as a treatment for other neurological disorders, such as Parkinson's disease. Further studies are also needed to fully understand its toxicity profile and to determine its safety for clinical use.
Conclusion:
In conclusion, (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine is a chemical compound with diverse biological activities and potential applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it has been extensively studied for its potential as a monoamine oxidase inhibitor and as a treatment for various neurological disorders. However, further studies are needed to fully understand its mechanism of action, toxicity profile, and potential clinical applications.
Métodos De Síntesis
The synthesis of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine involves the condensation reaction between 3-chloro-2-methylphenylamine and 2-ethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine obtained from this method is around 70%, making it a viable option for large-scale synthesis.
Aplicaciones Científicas De Investigación
(3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine has also been investigated for its potential as a monoamine oxidase inhibitor (MAOI), which is a class of drugs used in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
3-chloro-N-[(2-ethoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-3-19-16-10-5-4-7-13(16)11-18-15-9-6-8-14(17)12(15)2/h4-10,18H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWUNHRRMHCLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(2-ethoxyphenyl)methyl]-2-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



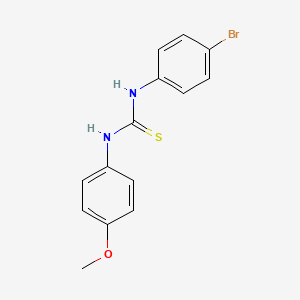
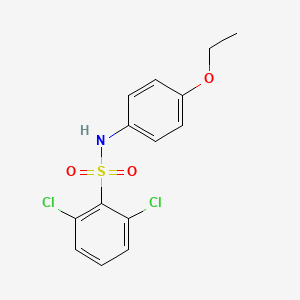
![N-(3,5-dichloro-4-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5776715.png)
amino]carbonyl}amino)benzoate](/img/structure/B5776719.png)
![4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5776733.png)
![2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5776740.png)
![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5776752.png)
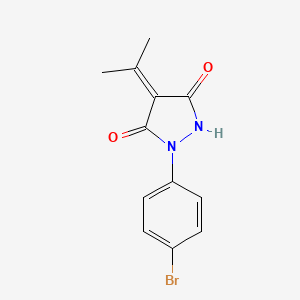
![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
